Indoleacetylaspartate

Catalog No.
S594142
CAS No.
2456-73-7
M.F
C14H14N2O5
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoleacetylaspartate

CAS Number

2456-73-7

Product Name

Indoleacetylaspartate

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1

InChI Key

VAFNMNRKDDAKRM-NSHDSACASA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O

Synonyms

IAASP, indoleacetylaspartate, indolyl-3-aspartic acid, indolyl-3-aspartic acid, 1-(14)C-labeled

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)O)C(=O)O

IAAsp as a Storage and Transport Molecule

Studies have shown that IAAsp serves as a reservoir of the active auxin, indole-3-acetic acid (IAA). Plants can store IAA in conjugated forms like IAAsp, which can be later broken down to release the active IAA when needed for specific developmental processes []. This storage mechanism allows plants to control the concentration and distribution of auxin within different tissues [].

IAAsp in Seed Germination and Early Development

Research suggests that IAAsp plays a crucial role in seed germination and early seedling development. Studies have found that IAAsp is present in high concentrations in the seeds of various plant species []. Upon germination, enzymes break down IAAsp, releasing IAA, which promotes cell division, elongation, and root formation in the developing seedling [].

Indoleacetylaspartate, also known as N-(indole-3-acetyl)-L-aspartic acid, is a derivative of aspartic acid that incorporates an indole group. This compound has garnered interest due to its structural features, which combine the properties of both indole and aspartic acid, making it a unique molecule in biochemical research. The chemical formula for indoleacetylaspartate is C14H14N2O5C_{14}H_{14}N_{2}O_{5}, and its molecular weight is approximately 290.27 g/mol .

Typical of amino acids and indole derivatives. Key reactions include:

  • Acylation: The indole moiety can participate in acylation reactions, allowing for the formation of derivatives.
  • Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, particularly at the C3 position, which can lead to diverse substitution products .
  • Hydrolysis: Under acidic or basic conditions, indoleacetylaspartate can hydrolyze to release aspartic acid and indole-3-acetic acid.

Indoleacetylaspartate exhibits biological activity that may influence various physiological processes. It has been studied for its potential role in:

  • Neurotransmission: Due to the presence of the indole group, it may interact with neurotransmitter systems, although specific mechanisms are still under investigation.
  • Plant Growth Regulation: As a derivative of indole-3-acetic acid, it may possess auxin-like properties, influencing plant growth and development .

Several methods have been developed for synthesizing indoleacetylaspartate:

  • Direct Synthesis: Indoleacetylaspartate can be synthesized by reacting indole-3-acetic acid with L-aspartic acid under controlled conditions.
  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form the indole structure, followed by acylation with aspartic acid derivatives .
  • Strecker Synthesis: Using glutamic acid and phenylhydrazine, this method produces the necessary aldehyde through Strecker degradation before forming the final compound.

Indoleacetylaspartate has potential applications in various fields:

  • Pharmaceutical Research: Its unique structure may provide insights into drug development, particularly for neurological disorders.
  • Agricultural Science: As a plant growth regulator, it could be utilized in enhancing crop yields and stress resistance .
  • Biochemical Studies: It serves as a tool for studying metabolic pathways involving indoles and amino acids.

Research into the interactions of indoleacetylaspartate with biological systems is ongoing. Preliminary studies suggest potential interactions with:

  • Receptors: There may be binding affinities with neurotransmitter receptors due to its structural similarity to other neurotransmitter-related compounds.
  • Enzymes: It could act as a substrate or inhibitor for enzymes involved in amino acid metabolism and signaling pathways .

Indoleacetylaspartate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Indole-3-acetic acidContains an indole groupMost common auxin; regulates plant growth
Indole-3-butyric acidContains an indole groupUsed as a rooting hormone in plants
TryptophanPrecursor to indolesEssential amino acid; involved in serotonin synthesis
Skatole (3-methylindole)Indolic structureKnown for its odor; derived from tryptophan

Indoleacetylaspartate is unique due to its combination of an indole structure with an acetylated aspartic acid moiety, which may confer distinct biological activities not found in other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

290.09027155 g/mol

Monoisotopic Mass

290.09027155 g/mol

Heavy Atom Count

21

UNII

5V1L30W0M7

Other CAS

2456-73-7

Wikipedia

Indoleacetylaspartate

Dates

Modify: 2023-08-15

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